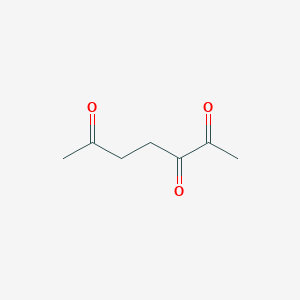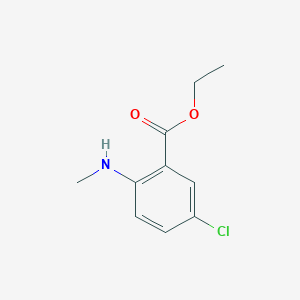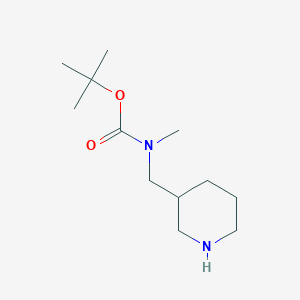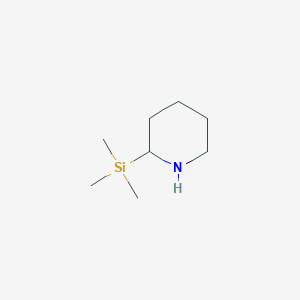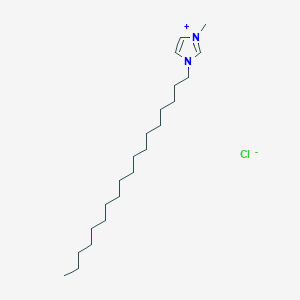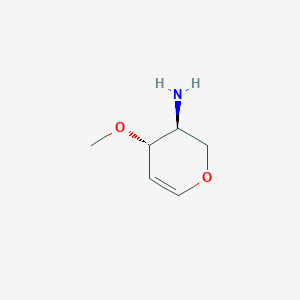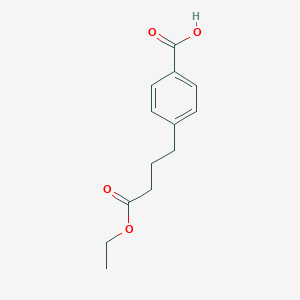![molecular formula C16H10N2O3 B069689 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-39-5](/img/structure/B69689.png)
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione, also known as MIQ, is a chemical compound that belongs to the class of indoloquinazoline alkaloids. MIQ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood. However, it has been proposed that 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to affect various biochemical and physiological processes in the body. It has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of using 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent anti-cancer activity. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be cytotoxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione. One of the main areas of interest is the development of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione-based anti-cancer drugs. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, and its mechanism of action is well understood, making it a promising candidate for drug development. Another area of interest is the study of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione's effects on the immune system. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess immunomodulatory properties, which can have implications for the treatment of various immune-related disorders. Finally, the development of new synthesis methods for 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can help to overcome some of the challenges associated with its use in lab experiments.
合成法
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can be synthesized in several ways. One of the most commonly used methods is the condensation of 2-methyl-3-nitrobenzoic acid with tryptamine, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with anthranilic acid, followed by reduction and cyclization.
科学的研究の応用
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes and proteins involved in cancer progression.
In addition to its anti-cancer properties, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
特性
CAS番号 |
169038-39-5 |
|---|---|
製品名 |
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione |
分子式 |
C16H10N2O3 |
分子量 |
278.26 g/mol |
IUPAC名 |
4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-12-8-4-6-10-13(12)17-15-14(19)9-5-2-3-7-11(9)18(15)16(10)20/h2-8H,1H3 |
InChIキー |
URNXJGOSAPMLHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
正規SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
同義語 |
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




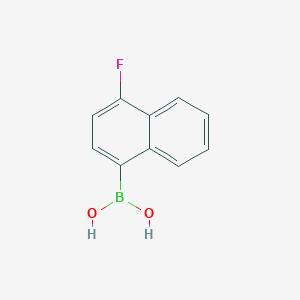
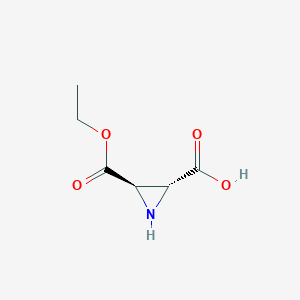
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
